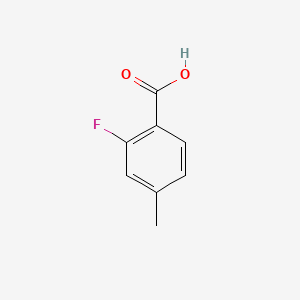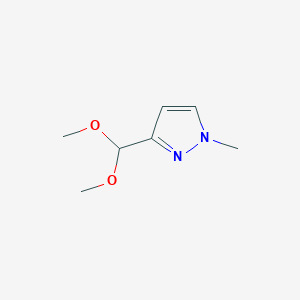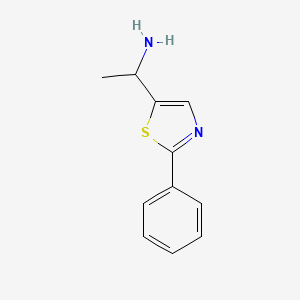
1-(2-Phenylthiazol-5-yl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylthiazol-5-yl)ethylamine is a compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Phenylthiazol-5-yl)ethylamine has been investigated. For instance, the preparation of ®- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol by asymmetric bioreduction of the corresponding bulky ketone 1-phenyl-1-(2-phenylthiazol-5-yl)-methanone with whole microbial cells has been reported .
Molecular Structure Analysis
The molecular structure of 1-(2-Phenylthiazol-5-yl)ethylamine consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The compound’s molecular weight is 204.29 g/mol.
Chemical Reactions Analysis
As an amine, 1-(2-Phenylthiazol-5-yl)ethylamine is expected to behave similarly to ammonia in reactions where the lone pair on the nitrogen atom is involved . Amines react with acids to produce ammonium ions, where the amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .
Applications De Recherche Scientifique
Synthetic Applications
“1-(2-Phenylthiazol-5-yl)ethylamine” is structurally similar to 1-phenylethylamine (α-PEA), which has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Chiral ligands with α-PEA moieties have been applied in asymmetric reactions, and effective modular chiral organocatalysts have been constructed with α-PEA fragments and used in important synthetic reactions .
Biological Evaluation
Thiazole derivatives, such as “1-(2-Phenylthiazol-5-yl)ethylamine”, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Anticancer Activity
Some thiazole-based compounds have shown potent antitumor activities . For instance, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole compounds were synthesized and tested for anticancer activity against human cancer cell lines .
Antioxidant Activity
Thiazole-based compounds have also been modified at different positions to generate new molecules with potent antioxidant activities .
Antimicrobial Activity
Thiazole-based compounds, including “1-(2-Phenylthiazol-5-yl)ethylamine”, have demonstrated antimicrobial activities .
Anti-Alzheimer and Antihypertensive Activities
Thiazole-based compounds have shown potential in the treatment of Alzheimer’s disease and hypertension .
Mécanisme D'action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with various targets such as Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion .
Mode of Action
Phenethylamine, a structurally similar compound, is known to regulate monoamine neurotransmission by binding to thetrace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction results in changes in neurotransmitter levels, which can affect mood and cognition .
Biochemical Pathways
Compounds with a thiazole ring, such as this one, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized bymonoamine oxidase B (MAO-B) . This metabolism significantly impacts the bioavailability of phenethylamine, and it is reasonable to hypothesize that 1-(2-Phenylthiazol-5-yl)ethylamine may have similar pharmacokinetic properties.
Result of Action
Given its structural similarity to phenethylamine, it may have similar effects, such as acting as a central nervous system stimulant .
Propriétés
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIJTXCXAHAASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylthiazol-5-yl)ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

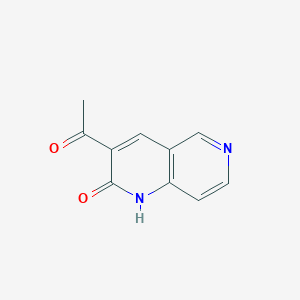

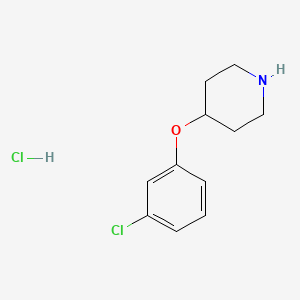
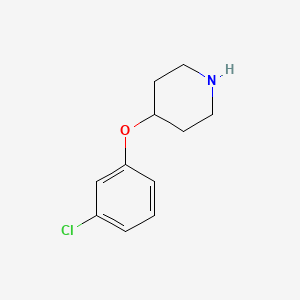

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
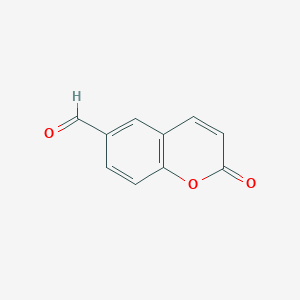
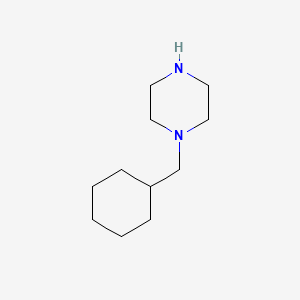
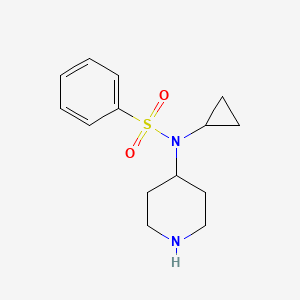
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)
